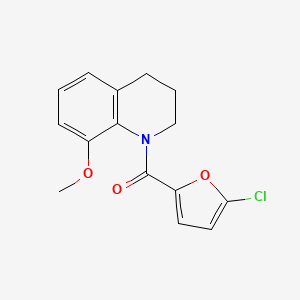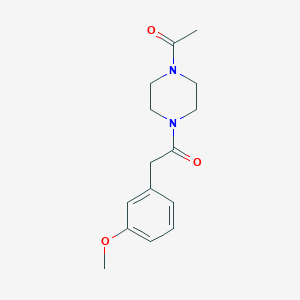
1-(cyclopropanecarbonyl)-N-(2-methylphenyl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(cyclopropanecarbonyl)-N-(2-methylphenyl)pyrrolidine-2-carboxamide, also known as CPP-ACP, is a chemical compound that has been widely studied for its potential use in various scientific applications. CPP-ACP is a peptide that is derived from milk casein and has been shown to have a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-(cyclopropanecarbonyl)-N-(2-methylphenyl)pyrrolidine-2-carboxamide is not fully understood, but it is thought to work by binding to and stabilizing calcium and phosphate ions in the mouth. This helps to promote the remineralization of tooth enamel and reduce the risk of dental caries.
Biochemical and Physiological Effects:
1-(cyclopropanecarbonyl)-N-(2-methylphenyl)pyrrolidine-2-carboxamide has been shown to have a range of biochemical and physiological effects. It has been demonstrated to be effective in promoting the remineralization of tooth enamel, reducing the risk of dental caries, and improving overall oral health. Additionally, it has been shown to have anti-inflammatory and antibacterial properties, making it a promising candidate for the treatment of various inflammatory and infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(cyclopropanecarbonyl)-N-(2-methylphenyl)pyrrolidine-2-carboxamide in lab experiments is its ability to promote the remineralization of tooth enamel. This makes it a valuable tool for studying the effects of various compounds on tooth enamel and overall oral health. However, one limitation of using 1-(cyclopropanecarbonyl)-N-(2-methylphenyl)pyrrolidine-2-carboxamide in lab experiments is its relatively high cost compared to other compounds.
Direcciones Futuras
There are many potential future directions for research on 1-(cyclopropanecarbonyl)-N-(2-methylphenyl)pyrrolidine-2-carboxamide. One area of research that is particularly promising is the development of new formulations of 1-(cyclopropanecarbonyl)-N-(2-methylphenyl)pyrrolidine-2-carboxamide that can be used in a wider range of applications. Additionally, there is a need for further research to fully understand the mechanism of action of 1-(cyclopropanecarbonyl)-N-(2-methylphenyl)pyrrolidine-2-carboxamide and its potential use in the treatment of various diseases. Overall, 1-(cyclopropanecarbonyl)-N-(2-methylphenyl)pyrrolidine-2-carboxamide is a promising compound with a range of potential applications in scientific research.
Métodos De Síntesis
The synthesis of 1-(cyclopropanecarbonyl)-N-(2-methylphenyl)pyrrolidine-2-carboxamide involves the reaction of casein with cyclopropanecarbonyl chloride and 2-methylphenylamine. The resulting compound is then purified using various techniques such as chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-(cyclopropanecarbonyl)-N-(2-methylphenyl)pyrrolidine-2-carboxamide has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of dentistry, where 1-(cyclopropanecarbonyl)-N-(2-methylphenyl)pyrrolidine-2-carboxamide has been shown to have a range of benefits for oral health. It has been demonstrated that 1-(cyclopropanecarbonyl)-N-(2-methylphenyl)pyrrolidine-2-carboxamide can help to remineralize tooth enamel, reduce the risk of dental caries, and improve overall oral health.
Propiedades
IUPAC Name |
1-(cyclopropanecarbonyl)-N-(2-methylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11-5-2-3-6-13(11)17-15(19)14-7-4-10-18(14)16(20)12-8-9-12/h2-3,5-6,12,14H,4,7-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBRAVCPBIXZQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CCCN2C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropanecarbonyl)-N-(2-methylphenyl)pyrrolidine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7512071.png)

![N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7512089.png)
![N-[2-(azepan-1-yl)ethyl]tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B7512091.png)

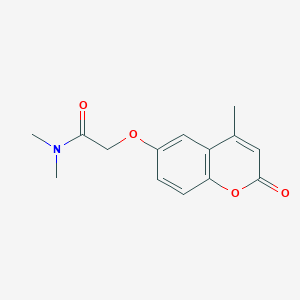
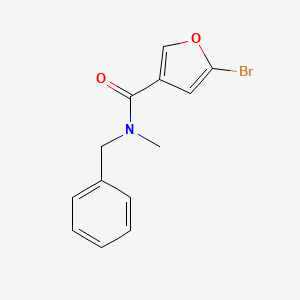
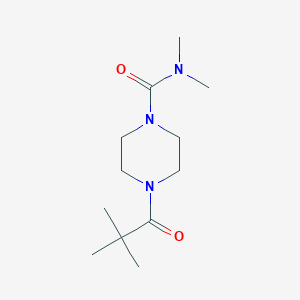
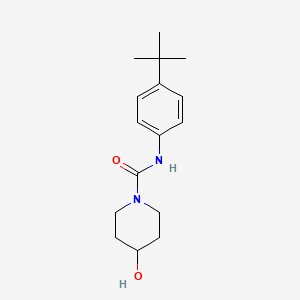
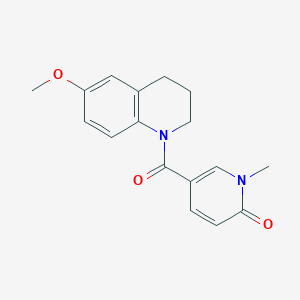
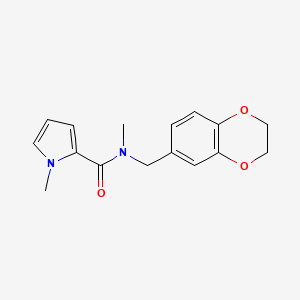
![2-[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]-N-(2-oxoazepan-3-yl)acetamide](/img/structure/B7512149.png)
